molecular formula C14H15NOS2 B4443676 N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE

N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE

Cat. No.: B4443676
M. Wt: 277.4 g/mol
InChI Key: YPGWNZINPOVUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a benzothiophene core fused with a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzothiophene derivatives with thiophene carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially in the presence of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), organolithium reagents

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1-benzothiophene derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

    Thiophene carboxamides: These compounds have a thiophene ring with a carboxamide group, similar to the target compound, but may lack the benzothiophene moiety.

Uniqueness

N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE is unique due to its combined structural features of both benzothiophene and thiophene carboxamide, which confer distinct chemical reactivity and potential biological activity .

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-14(13-6-3-7-17-13)15-8-10-9-18-12-5-2-1-4-11(10)12/h3,6-7,9H,1-2,4-5,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGWNZINPOVUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE
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N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE
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N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE
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N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE
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N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE
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N-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLMETHYL)-2-THIOPHENECARBOXAMIDE

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